An In-depth Technical Guide to the Physicochemical Properties of Syringin (C₁₇H₂₄O₉)
An In-depth Technical Guide to the Physicochemical Properties of Syringin (C₁₇H₂₄O₉)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Syringin (Eleutheroside B), a phenylpropanoid glycoside with the molecular formula C₁₇H₂₄O₉, is a bioactive compound of significant interest in the pharmaceutical and nutraceutical industries. First isolated from the bark of lilac (Syringa vulgaris), it is found in a variety of plants, including the notable adaptogen Eleutherococcus senticosus (Siberian ginseng). Syringin has garnered attention for its diverse pharmacological activities, including immunomodulatory, anti-inflammatory, neuroprotective, and anti-diabetic effects. A thorough understanding of its physicochemical properties is fundamental for its extraction, purification, formulation, and the elucidation of its mechanism of action. This technical guide provides a comprehensive overview of the core physicochemical properties of syringin, detailed experimental protocols for their determination, and a visualization of its known signaling pathways.
Core Physicochemical Properties
The physicochemical properties of a compound are critical for its handling, formulation, and absorption, distribution, metabolism, and excretion (ADME) profile. The key properties of syringin are summarized below.
Quantitative Data Summary
The following table presents the key quantitative physicochemical properties of syringin.
| Property | Value | Source(s) |
| Molecular Formula | C₁₇H₂₄O₉ | [1][2] |
| Molecular Weight | 372.37 g/mol | [1] |
| Melting Point | 191-192 °C | [3][4] |
| Boiling Point | Not available (likely decomposes) | |
| pKa (Strongest Acidic) | ~12.2 (Predicted) | [5] |
| Appearance | White crystalline solid; colorless needle crystals | [1][6] |
| UV-Vis λmax (in Methanol) | 221 nm, 266 nm | [1][7] |
Solubility Profile
Syringin's solubility is a critical factor for its extraction and bioavailability. It is a moderately polar molecule due to the presence of a glycosidic bond and multiple hydroxyl groups.
| Solvent | Solubility | Source(s) |
| Hot Water | Soluble | [1][8] |
| Cold Water | Slightly soluble | [1][6][9] |
| Ethanol | Soluble | [1][3] |
| Methanol | Soluble | [1] |
| Dimethyl Sulfoxide (DMSO) | Soluble (~1 mg/mL) | [7] |
| Dimethylformamide (DMF) | Soluble (~30 mg/mL) | [7] |
| Acetone | Slightly soluble | [1] |
| Benzene | Insoluble | [1] |
| Chloroform | Insoluble | [1] |
| Diethyl Ether | Insoluble | [1][3] |
Experimental Protocols
This section outlines the standard methodologies for determining the key physicochemical properties of natural products like syringin.
Melting Point Determination
The melting point of a crystalline solid is a sensitive indicator of its purity.
Methodology: Capillary Method
-
Sample Preparation: A small amount of finely powdered, dry syringin is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.[6][8]
-
Apparatus: The capillary tube is placed in a melting point apparatus, which consists of a heated block or oil bath equipped with a thermometer or a digital temperature sensor.[9]
-
Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, as the temperature approaches the expected melting point.[9]
-
Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid phase has liquefied (completion of melting) are recorded. This range is the melting point of the sample.[10][11] For a pure compound like syringin, this range is typically narrow (0.5-1 °C).[9]
Solubility Determination
The equilibrium solubility of a compound is determined by preparing a saturated solution at a specific temperature.
Methodology: Shake-Flask Method
-
Sample Preparation: An excess amount of syringin is added to a known volume of the solvent of interest in a sealed container (e.g., a glass vial).[12][13]
-
Equilibration: The mixture is agitated at a constant temperature (e.g., 25 °C or 37 °C) for an extended period (typically 24-72 hours) to ensure that equilibrium is reached between the dissolved and undissolved solid.[12][14]
-
Phase Separation: The undissolved solid is separated from the saturated solution by centrifugation and/or filtration through a chemically inert filter (e.g., a 0.45 µm PTFE filter).[12]
-
Quantification: The concentration of syringin in the clear filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).[12]
-
Reporting: The solubility is reported in units such as mg/mL or mol/L at the specified temperature.[12]
Spectroscopic Data
Spectroscopic techniques are essential for the structural elucidation and identification of syringin.
-
UV-Visible Spectroscopy: In methanol, syringin exhibits absorption maxima (λmax) at 221 nm and 266 nm, which are characteristic of its phenylpropanoid structure.[1][7]
-
Infrared (IR) Spectroscopy: The IR spectrum of syringin shows characteristic absorption bands corresponding to its functional groups, including hydroxyl (-OH), aromatic (C=C), and ether (C-O) stretching vibrations.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR and ¹³C-NMR spectroscopy are used to determine the detailed structure of syringin, including the connectivity of atoms and the stereochemistry of the glycosidic linkage.[10][15]
-
Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of syringin, confirming its elemental composition.[10]
Signaling Pathways and Mechanisms of Action
Syringin exerts its biological effects by modulating several key signaling pathways. The following diagrams illustrate simplified representations of these pathways.
Anti-inflammatory and Neuroprotective Pathways
Syringin has demonstrated significant anti-inflammatory and neuroprotective effects, which are partly mediated through the inhibition of the Toll-like receptor 4 (TLR4) and nuclear factor-kappa B (NF-κB) signaling pathways.[2][15] It has also been shown to regulate the Forkhead box O3 (FOXO3α)/NF-κB pathway.[1][2] By inhibiting these pathways, syringin can reduce the production of pro-inflammatory cytokines and mitigate inflammatory responses.[16]
Metabolic Regulation Pathways
In the context of metabolic diseases, syringin has been shown to modulate adipogenesis.[17] It enhances the phosphorylation of AMP-activated protein kinase (AMPK) and its downstream target, acetyl-CoA carboxylase (ACC).[17] The activation of AMPK, a key energy sensor, leads to the inhibition of adipogenic transcription factors such as peroxisome proliferator-activated receptor-gamma (PPARγ) and CCAAT/enhancer-binding protein alpha (C/EBPα), thereby suppressing lipid accumulation.[3][17]
Conclusion
This technical guide provides a detailed overview of the physicochemical properties of syringin, essential for its scientific investigation and pharmaceutical development. The presented data, compiled from various scientific sources, offers a solid foundation for researchers in natural product chemistry, pharmacology, and drug discovery. The outlined experimental protocols serve as a practical guide for the characterization of this promising bioactive compound, and the visualized signaling pathways provide insight into its mechanisms of action, paving the way for further research into its therapeutic applications.
References
- 1. Frontiers | Syringin: a naturally occurring compound with medicinal properties [frontiersin.org]
- 2. Syringin: a naturally occurring compound with medicinal properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibitory effect of sinigrin on adipocyte differentiation in 3T3-L1 cells: Involvement of AMPK and MAPK pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Showing Compound Syringin (FDB011657) - FooDB [foodb.ca]
- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 7. researchgate.net [researchgate.net]
- 8. byjus.com [byjus.com]
- 9. chem.ucalgary.ca [chem.ucalgary.ca]
- 10. pennwest.edu [pennwest.edu]
- 11. Video: Melting Point Determination of Solid Organic Compounds [jove.com]
- 12. benchchem.com [benchchem.com]
- 13. who.int [who.int]
- 14. researchgate.net [researchgate.net]
- 15. Syringin exerts anti‐inflammatory and antioxidant effects by regulating SIRT1 signaling in rat and cell models of acute myocardial infarction - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Syringin alleviates ovalbumin-induced lung inflammation in BALB/c mice asthma model via NF-κB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Syringin: A Phenylpropanoid Glycoside Compound in Cirsium brevicaule A. GRAY Root Modulates Adipogenesis - PMC [pmc.ncbi.nlm.nih.gov]
